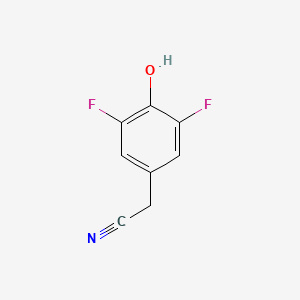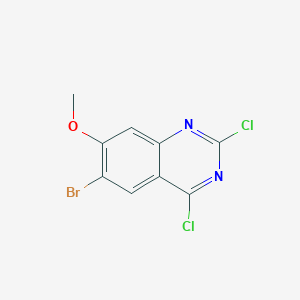
6-Bromo-2,4-dichloro-7-methoxyquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2,4-dichloro-7-methoxyquinazoline is a quinazoline derivative with the molecular formula C9H5BrCl2N2O and a molecular weight of 307.96 g/mol . This compound is known for its unique chemical structure, which includes bromine, chlorine, and methoxy functional groups attached to a quinazoline core. Quinazolines are heterocyclic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-7-methoxyquinazoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2,4-dichloro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-2,4-dichloro-7-methoxyquinazoline has several scientific research applications, including:
Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of potential therapeutic agents due to its biological activity.
Agrochemicals: It is utilized in the synthesis of agrochemical products.
Dyestuff: The compound is also used in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2,4-dichloro-7-methoxyquinazoline involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Bromo-2,4-dichloro-7-methoxyquinazoline is unique due to its specific substitution pattern on the quinazoline core. The combination of bromine, chlorine, and methoxy groups provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H5BrCl2N2O |
|---|---|
Peso molecular |
307.96 g/mol |
Nombre IUPAC |
6-bromo-2,4-dichloro-7-methoxyquinazoline |
InChI |
InChI=1S/C9H5BrCl2N2O/c1-15-7-3-6-4(2-5(7)10)8(11)14-9(12)13-6/h2-3H,1H3 |
Clave InChI |
IEUSPZINPSXSTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)N=C(N=C2Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-1H,3H-furo[3,4-C]pyridin-3-one](/img/structure/B15224117.png)
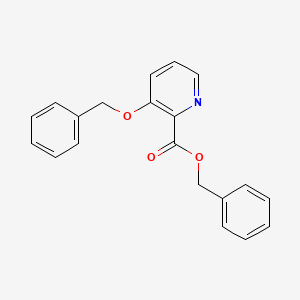

![5-Ethynylfuro[2,3-b]pyridine](/img/structure/B15224142.png)
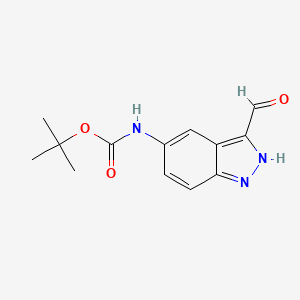
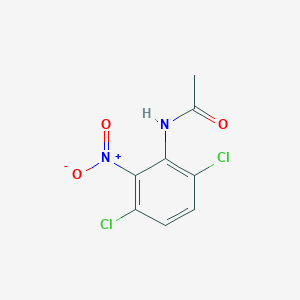
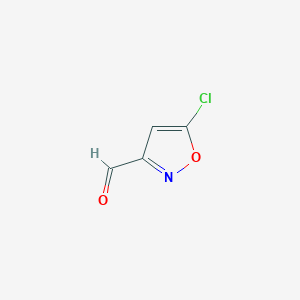
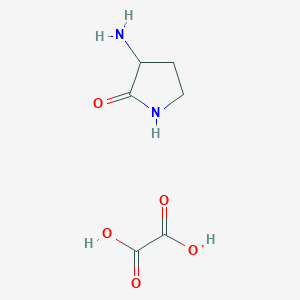

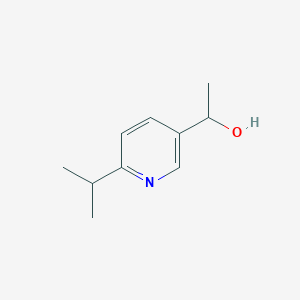

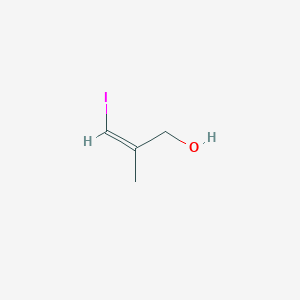
![8-Bromo-1H-pyraZolo[1,5-a][1,3,5]triaZine-2,4-dione](/img/structure/B15224203.png)
